molecular formula C8H16N2O4 B13694353 (R)-1,3-Dimethylpiperazine oxalate

(R)-1,3-Dimethylpiperazine oxalate

Cat. No.: B13694353
M. Wt: 204.22 g/mol
InChI Key: SVXAJXWNTKBQAH-UHFFFAOYSA-N
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Description

®-1,3-Dimethylpiperazine oxalate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine oxalate is the oxalate salt form of ®-1,3-Dimethylpiperazine, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dimethylpiperazine oxalate typically involves the reaction of ®-1,3-Dimethylpiperazine with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of ®-1,3-Dimethylpiperazine oxalate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dimethylpiperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1,3-Dimethylpiperazine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethylpiperazine oxalate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target and the context of its use. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethylpiperazine
  • 1,3-Diethylpiperazine
  • 1,3-Dimethylimidazolidine

Uniqueness

®-1,3-Dimethylpiperazine oxalate is unique due to its specific stereochemistry and the presence of the oxalate salt form. This gives it distinct physical and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

1,3-dimethylpiperazine;oxalic acid

InChI

InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

SVXAJXWNTKBQAH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C.C(=O)(C(=O)O)O

Origin of Product

United States

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